

# A Technical Guide to the Chemical Composition Requirements of ASTM A924

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## Compound of Interest

Compound Name: A924

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This technical guide provides an in-depth overview of the chemical composition requirements outlined in ASTM **A924**, the standard specification for general requirements for steel sheet, metallic-coated by the hot-dip process. This standard is foundational for a wide range of steel products used in various industrial and construction applications where corrosion resistance is critical. While this guide is intended for a technical audience, it is important to note that ASTM **A924** is a general specification. The precise chemical composition requirements for the base steel are detailed in individual product specifications, which are referenced within this guide.

## Base Steel Chemical Composition

The chemical composition of the base steel is a critical factor influencing the final properties of the coated steel sheet, including its strength, formability, and weldability. ASTM **A924** itself does not specify the chemical composition of the base steel. Instead, it directs users to the individual product specifications for these details.<sup>[1]</sup> An analysis of each heat of steel is required by the manufacturer to determine the percentage of carbon, manganese, phosphorus, sulfur, and any other elements specified in the individual product specification.<sup>[1]</sup>

The following tables summarize the chemical composition requirements for various steel grades as specified in some of the most common individual product standards that fall under the umbrella of ASTM **A924**.

## ASTM A653/A653M: Zinc-Coated (Galvanized) or Zinc-Iron Alloy-Coated (Galvannealed) Steel Sheet

This standard covers hot-dip galvanized and galvannealed steel sheets. The chemical composition for Commercial Steel (CS), Forming Steel (FS), and Deep Drawing Steel (DDS) types are presented below.

Table 1: Chemical Composition of Base Steel for ASTM A653/A653M (Weight %)

| Grade     | Carbon (C)  | Manganese (Mn) | Phosphorus (P) | Sulfur (S) |
|-----------|-------------|----------------|----------------|------------|
| CS Type A | 0.10 max    | 0.60 max       | 0.030 max      | 0.035 max  |
| CS Type B | 0.02 - 0.15 | 0.60 max       | 0.030 max      | 0.035 max  |
| CS Type C | 0.08 max    | 0.60 max       | 0.10 max       | 0.035 max  |
| FS Type A | 0.10 max    | 0.50 max       | 0.020 max      | 0.035 max  |
| FS Type B | 0.02 - 0.10 | 0.50 max       | 0.020 max      | 0.030 max  |
| DDS       | 0.06 max    | 0.50 max       | 0.020 max      | 0.025 max  |

Note: Data sourced from publicly available information referencing ASTM A653 specifications.

## ASTM A792/A792M: 55% Aluminum-Zinc Alloy-Coated Steel Sheet

This specification pertains to steel sheets coated with a 55% aluminum-zinc alloy, commonly known by the trade name Galvalume®.

Table 2: Chemical Composition of Base Steel for ASTM A792/A792M (Weight %)

| Grade     | Carbon (C)  | Manganese (Mn) | Phosphorus (P) | Sulfur (S) |
|-----------|-------------|----------------|----------------|------------|
| CS Type A | 0.10 max    | 0.60 max       | 0.030 max      | 0.035 max  |
| CS Type B | 0.02 - 0.15 | 0.60 max       | 0.030 max      | 0.035 max  |
| CS Type C | 0.08 max    | 0.60 max       | 0.10 max       | 0.035 max  |
| FS        | 0.02 - 0.10 | 0.50 max       | 0.020 max      | 0.030 max  |
| DDS       | 0.06 max    | 0.50 max       | 0.020 max      | 0.025 max  |

Note: Data sourced from publicly available information referencing ASTM A792 specifications.  
[\[2\]](#)

## Product Analysis Tolerances

ASTM **A924** provides tolerances for product analysis, which is the chemical analysis of the finished product. These tolerances account for the slight variations that can occur during the manufacturing process.

Table 3: Product Analysis Tolerances for Base Steel (Weight %)

| Element                 | Limit or Maximum of Specified Element, % | Tolerance Under Minimum Limit | Tolerance Over Maximum Limit |
|-------------------------|--|-------------------------------|------------------------------|
| Carbon                  | To 0.15, incl                            | 0.02                          | 0.03                         |
| Over 0.15 to 0.40, incl | 0.03                                     | 0.04                          |                              |
| Over 0.40 to 0.80, incl | 0.03                                     | 0.05                          |                              |
| Manganese               | To 0.60, incl                            | 0.03                          | 0.03                         |
| Over 0.60 to 1.15, incl | 0.04                                     | 0.04                          |                              |
| Over 1.15 to 1.65, incl | 0.05                                     | 0.05                          |                              |
| Phosphorus              | ...                                      | ...                           | 0.01                         |
| Sulfur                  | ...                                      | ...                           | 0.01                         |
| Silicon                 | To 0.30, incl                            | 0.02                          | 0.03                         |
| Over 0.30 to 0.60, incl | 0.05                                     | 0.05                          |                              |
| Copper                  | ...                                      | 0.02                          | ...                          |
| Titanium                | To 0.10, incl                            | 0.01                          | 0.01                         |
| Vanadium                | To 0.10, incl                            | 0.01                          | 0.01                         |
| Over 0.10 to 0.25, incl | 0.02                                     | 0.02                          |                              |
| Columbium               | Minimum only specified                   | 0.01                          | ...                          |
| To 0.10, incl           | 0.01                                     | 0.01                          |                              |

Note: Data sourced from a publicly available document referencing ASTM **A924**.

## Metallic Coating Chemical Composition

ASTM **A924** covers various types of metallic coatings applied through the hot-dip process.<sup>[2]</sup> The nominal chemical composition of these coatings is also specified in the individual product standards.

Table 4: Nominal Chemical Composition of Common Metallic Coatings

| Coating Type                  | Standard          | Nominal Composition   |
|-------------------------------|-------------------|---|
| Zinc                          | ASTM A653/A653M   | Commercially pure zinc.   |
| Zinc-Iron Alloy               | ASTM A653/A653M   | A zinc-iron alloy is formed through annealing.  |
| 55% Aluminum-Zinc Alloy       | ASTM A792/A792M   | 55% Aluminum, 1.6% Silicon, and the balance Zinc.[2][3][4]  |
| Zinc-5% Aluminum Alloy        | ASTM A875/A875M   | Type I: Zinc-5% Aluminum-Mischmetal alloy. Type II: Zinc-5% Aluminum-0.1% Magnesium alloy.[5][6]  |
| Aluminum-Coated               | ASTM A463/A463M   | Type 1: Aluminum-Silicon alloy (5-11% Si). Type 2: Commercially pure aluminum. [7][8]             |
| Zinc-Aluminum-Magnesium Alloy | ASTM A1046/A1046M | Specific composition varies by manufacturer but generally contains zinc, aluminum, and magnesium. |

## Experimental Protocols for Chemical Analysis

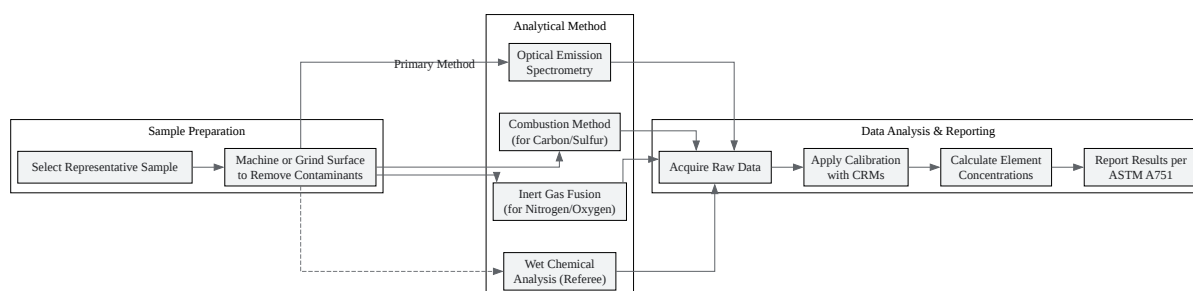
Detailed, step-by-step experimental protocols for chemical analysis are proprietary to the ASTM standards and are not publicly available. However, this section outlines the principles of the standard test methods referenced for determining the chemical composition of the base steel and the metallic coating.

### Base Steel Chemical Analysis (ASTM A751)

In cases of dispute, the referee test methods listed in ASTM A751, "Standard Test Methods, Practices, and Terminology for Chemical Analysis of Steel Products," are to be used. This standard covers various analytical techniques, including:[1][9][10][11]

- **Combustion Method for Carbon:** A sample of the steel is combusted in an induction furnace. The carbon in the sample is converted to carbon dioxide (CO<sub>2</sub>), which is then measured by an infrared absorption detector to determine the carbon content.<sup>[9]</sup>
- **Optical Emission Spectrometry (OES):** A high-voltage spark is applied to the surface of the steel sample, causing the atoms to emit light at characteristic wavelengths. The intensity of the emitted light at specific wavelengths is measured to determine the concentration of various elements.<sup>[9]</sup>
- **Inert Gas Fusion for Nitrogen:** The steel sample is melted in a graphite crucible under an inert gas atmosphere (typically helium or argon). The nitrogen in the sample is released as N<sub>2</sub> gas, and its concentration is measured using a thermal conductivity detector.<sup>[9]</sup>
- **Wet Chemical Analysis:** This involves dissolving the steel sample in acid and then using classical chemical techniques such as titration, gravimetry, or colorimetry to determine the concentration of specific elements.

The workflow for a typical chemical analysis of the base steel is illustrated below.



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*Workflow for Base Steel Chemical Analysis.*

## Metallic Coating Chemical Analysis

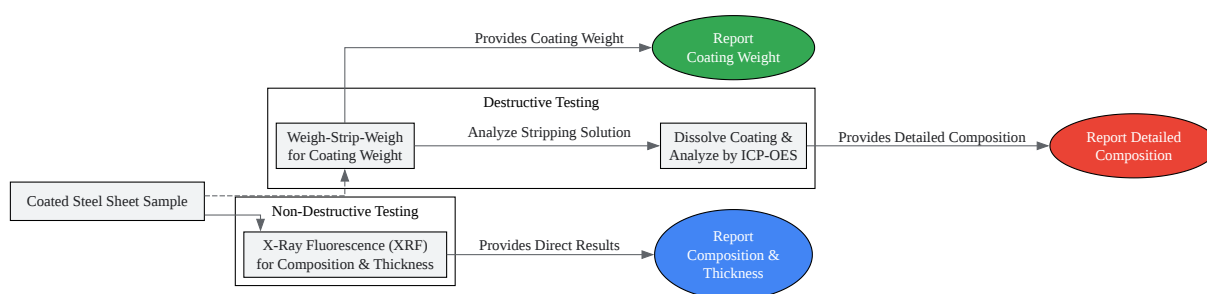
The determination of the chemical composition of the metallic coating can be performed using various acceptable chemical, spectrochemical, or other test methods. Common methods include:

- **X-Ray Fluorescence (XRF) Spectrometry:** This non-destructive technique involves bombarding the coated surface with X-rays. The atoms in the coating emit secondary (or fluorescent) X-rays at energies characteristic of each element. By measuring the intensity and energy of these fluorescent X-rays, the elemental composition and thickness of the coating can be determined.
- **Weigh-Strip-Weigh Method:** This is a destructive test method where a piece of the coated steel of a known surface area is weighed. The coating is then chemically stripped from the

steel. The stripped steel is then reweighed. The difference in weight represents the weight of the coating. This method is often used to determine the coating weight, but the stripping solution can also be analyzed to determine the coating's chemical composition.

- **Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES):** In this method, the coating is first dissolved in acid. The resulting solution is then introduced into an inductively coupled plasma, which excites the atoms of the coating elements, causing them to emit light at their characteristic wavelengths. The intensity of the emitted light is measured to determine the concentration of each element in the coating.

The logical flow for analyzing the metallic coating is depicted in the following diagram.



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*Analytical Methods for Metallic Coating Analysis.*

## Conclusion

ASTM **A924** serves as a comprehensive framework for the general requirements of metallic-coated steel sheets. The chemical composition of both the base steel and the metallic coating are fundamental to the performance and application of these products. While this guide provides a summary of the key chemical composition requirements and an overview of the



analytical methodologies based on publicly available information, it is imperative for researchers, scientists, and drug development professionals to consult the full, current versions of the relevant ASTM standards for detailed specifications and testing procedures. The use of signaling pathway diagrams and other biological visualizations is not applicable to this technical materials science topic.

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